molecular formula C20H23NO4 B11280159 2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)acetamide

2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11280159
M. Wt: 341.4 g/mol
InChI Key: DASOWBVXTZBFOT-UHFFFAOYSA-N
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Description

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the class of benzofurans This compound is characterized by its unique structure, which includes a benzofuran ring system substituted with dimethyl groups and a methoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common route starts with the preparation of 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-ol, which is then reacted with appropriate reagents to introduce the methoxyphenyl and acetamide groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s reactivity or stability .

Scientific Research Applications

2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound can be used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism by which 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(2,2-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-YL)OXY]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE apart is its combination of functional groups, which confer unique chemical and biological properties. This makes it particularly valuable for specific applications where these properties are advantageous .

Properties

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C20H23NO4/c1-20(2)11-15-5-4-6-17(19(15)25-20)24-13-18(22)21-12-14-7-9-16(23-3)10-8-14/h4-10H,11-13H2,1-3H3,(H,21,22)

InChI Key

DASOWBVXTZBFOT-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NCC3=CC=C(C=C3)OC)C

Origin of Product

United States

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